2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol
Overview
Description
2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol typically involves the reaction of 3-(benzylsulfanyl)-5-(pyridin-3-yl)-1,2,4-triazole-4-amine with 2-hydroxybenzaldehyde in ethanol. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the desired compound. The precipitate is then filtered, washed with cold ethanol, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol is not fully understood. triazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl and pyridinyl groups may enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylsulfanyl)-5-(pyridin-3-yl)-1,2,4-triazole-4-amine
- 2-(3-Propylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol
Uniqueness
2-(3-Benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol is unique due to the presence of both benzylsulfanyl and ethanol groups, which may confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and reactivity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-(3-benzylsulfanyl-5-pyridin-3-yl-1,2,4-triazol-4-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-10-9-20-15(14-7-4-8-17-11-14)18-19-16(20)22-12-13-5-2-1-3-6-13/h1-8,11,21H,9-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTXLFVSKNROPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2CCO)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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